Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Citicoline can be synthesized through various methods. One common method involves the biotransformation of materials such as 5’-cytidylate, phosphorylcholine, potassium hydroxide, and glucose using yeast as a biocatalyst. The process includes extraction and separation with active carbon as the adsorbing carrier and Cl- type ion exchange resin as the separating carrier . Another method involves adding oxalic acid into a chlorination calcium water solution, reacting with cytidine monophosphate under the action of triphosgene, and subsequently purifying the citicoline sodium by using a recrystallization method .
Industrial Production Methods: Industrial production of citicoline often involves enzymatic synthesis, where cytidine triphosphate and phosphorylcholine are biosynthesized into citicoline sodium. This method is preferred due to its higher yield and purity compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Citicoline undergoes various chemical reactions, including hydrolysis and phosphorylation. When taken as a supplement, citicoline is hydrolyzed into choline and cytidine in the intestine. These components cross the blood-brain barrier and are reformed into citicoline by the enzyme CTP-phosphocholine cytidylyltransferase .
Common Reagents and Conditions: Common reagents used in the synthesis of citicoline include cytidine monophosphate, phosphorylcholine, and triphosgene. The reactions typically occur under mild conditions with the use of biocatalysts such as yeast .
Major Products Formed: The major products formed from the reactions involving citicoline include choline and cytidine, which are essential for the synthesis of phosphatidylcholine, a crucial component of cell membranes .
Scientific Research Applications
Citicoline has a wide range of scientific research applications, particularly in the fields of neurology, ophthalmology, and psychiatry. It is used to enhance cognitive functions, prevent dementia progression, and improve prognosis after stroke . Citicoline has also been studied for its potential neuroprotective effects in the management of traumatic brain injury and other brain ischemia-related disorders . Additionally, it has shown promise in stimulating nerve regeneration and lessening pain in animal models of nerve damage and neuropathy .
Mechanism of Action
Citicoline exerts its effects by increasing the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhancing the production of acetylcholine . It also stimulates the synthesis of structural phospholipids of the neuronal membrane, preserves the neuronal energetic reserve, inhibits apoptosis, and increases blood flow and oxygen consumption in the brain . These actions contribute to its neuroprotective effects and its ability to improve cognitive functions.
Comparison with Similar Compounds
Citicoline is often compared to choline, as both compounds play pivotal roles in brain health and function. Choline is an essential nutrient related to the B-vitamins and is necessary for the synthesis of acetylcholine, an important neurotransmitter involved in memory and muscle control . Citicoline, on the other hand, is synthesized by the body from choline and is converted into phosphatidylcholine, a crucial component of cell membranes . While both compounds have similar chemical structures, citicoline is considered more potent in enhancing cognitive functions and providing neuroprotective effects .
List of Similar Compounds:- Choline
- Phosphatidylcholine
- Acetylcholine
Properties
CAS No. |
1256-10-6 |
---|---|
Molecular Formula |
C14H27N4O11P2+ |
Molecular Weight |
489.33 g/mol |
IUPAC Name |
2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p+1/t9-,11-,12-,13-/m1/s1 |
InChI Key |
RZZPDXZPRHQOCG-OJAKKHQRSA-O |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES |
C[N+](C)(C)CCC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)[O-] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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